HEX azide, 6-isomer

Click chemistry Regioisomeric purity SPAAC kinetics

Mixed-isomer HEX preparations introduce batch-to-batch HPLC peak splitting and inconsistent conjugation kinetics, compromising multiplex qPCR assay reproducibility. Single-isomer 6-HEX azide (CAS 1450752-91-6) resolves this with uniform reverse-phase retention and predictable click reactivity. • Eliminates doublet peaks in CE fragment analysis for forensic/diagnostic allele calling. • λex/λem 533/549 nm; direct spectral substitute for JOE, VIC, BODIPY 530/550. • Near-quantitative SPAAC conjugation to DBCO/BCN-modified oligos bypasses post-reaction HPLC purification.

Molecular Formula C24H12Cl6N4O6
Molecular Weight 665.1 g/mol
Cat. No. B15087379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEX azide, 6-isomer
Molecular FormulaC24H12Cl6N4O6
Molecular Weight665.1 g/mol
Structural Identifiers
SMILESC1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)NCCCN=[N+]=[N-]
InChIInChI=1S/C24H12Cl6N4O6/c25-10-4-7(22(37)32-2-1-3-33-34-31)15(28)14-13(10)23(38)40-24(14)8-5-11(26)18(35)16(29)20(8)39-21-9(24)6-12(27)19(36)17(21)30/h4-6,35-36H,1-3H2,(H,32,37)
InChIKeyHGKPJGGICCDTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HEX Azide, 6-Isomer for Click Chemistry Conjugation


HEX azide, 6-isomer (CAS 1450752-91-6) is a regioisomerically pure hexachlorofluorescein (HEX) derivative bearing a terminal azide functional group at the 6-position of the xanthene scaffold [1]. With an excitation peak at 533–535 nm and emission maximum at 549–555 nm (green-yellow region), HEX-labeled oligonucleotides are widely utilized in PCR and multiplex qPCR applications [2]. The terminal azide group enables efficient bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as BCN or DBCO, yielding stable triazole linkages [3]. HEX azide serves as a direct spectral substitute for JOE, BODIPY 530/550, and VIC dyes in multi-channel detection systems [2].

Why 6-HEX Azide Isomer Matters


Regioisomeric configuration in xanthene-based fluorophores directly determines synthetic accessibility, click reaction kinetics, and analytical reproducibility [1]. The 6-isomer of HEX azide exhibits fundamentally different reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) compared to the 5-isomer—a consequence of the electron-withdrawing spirolactone moiety's differential positioning that alters azide group electronic character [1]. Additionally, 5- and 6-HEX isomers display distinct chromatographic retention behavior under reverse-phase HPLC conditions, meaning mixed-isomer preparations introduce unwanted analytical variability and compromise batch-to-batch conjugation consistency [1]. For laboratories requiring stringent lot-to-lot reproducibility in multiplex assays or diagnostic protocols, substitution of single-isomer 6-HEX azide with mixed-isomer material is scientifically inadvisable.

6-HEX Azide Comparative Evidence


Selective 6-Isomer Synthesis

The 6-position azide isomer can be prepared regioisomerically pure via nitro-group ipso-substitution with sodium azide in polar aprotic solvents; this reaction occurs selectively at the 6-position but not at the 5-position due to the electron-withdrawing spirolactone moiety at the para-position relative to the nitro group [1]. The intact 5-nitro isomer remains unreacted, enabling chromatographic separation and subsequent independent conversion to 5-azide isomer. This synthetic pathway permits single-isomer procurement, whereas mixed-isomer preparations yield irreproducible conjugation outcomes and variable HPLC retention characteristics [1].

Click chemistry Regioisomeric purity SPAAC kinetics

Photostability Advantage Over TET/FAM

Under identical light exposure conditions, HEX demonstrates superior photostability compared to the structurally related fluorescein derivatives TET and FAM [1]. HEX-labeled oligonucleotides exhibit a light exposure half-life of approximately 4.5 hours, compared to 2.25 hours for TET-labeled oligos and 1.125 hours for FAM-labeled oligos [1]. This photostability advantage translates to 2-fold longer half-life versus TET and 4-fold longer half-life versus FAM under equivalent light exposure.

Photostability Fluorescent oligonucleotides Multiplex qPCR

Near-Quantitative SPAAC Conjugation

In copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), 6-HEX azide reacts with 5′-DBCO-TEG-modified oligonucleotide with virtually 100% conjugation efficiency [1]. Analytical HPLC of the crude reaction mixture showed complete consumption of the DBCO-oligonucleotide starting material and quantitative conversion to the HEX-labeled oligonucleotide conjugate, with no detectable residual unlabeled oligo or side products [1]. This efficiency eliminates the need for post-conjugation HPLC purification in routine labeling workflows.

SPAAC Copper-free click chemistry Oligonucleotide labeling

Reliable Fluorescence Quantum Yield

HEX azide, 6-isomer exhibits a measured fluorescence quantum yield of 0.57 in aqueous solution [1]. This quantum yield value represents the inherent photon emission efficiency of the hexachlorofluorescein chromophore conjugated via the 6-position azide linker and provides a benchmark for assessing detection sensitivity in fluorescence-based assays such as qPCR and in situ hybridization. The corresponding molar extinction coefficient (ε) at 533 nm is 87,770 L⋅mol⁻¹⋅cm⁻¹ [1].

Fluorescence quantum yield HEX fluorophore qPCR detection

Spectral Separation Advantage

HEX azide, 6-isomer exhibits excitation/emission maxima at 533/549 nm [1], placing its emission in the green-yellow spectral region between FAM (emission ~518 nm) and TAMRA (emission ~580 nm). This spectral positioning enables three-color multiplex qPCR detection when combined with FAM and TAMRA or ROX channels on standard real-time PCR instruments equipped with appropriate filter sets [2]. HEX can serve as a direct spectral substitute for JOE, BODIPY 530/550, and VIC dyes in multi-channel detection systems due to highly similar spectral characteristics [1].

Multiplex qPCR Spectral separation Fluorescence detection

Deprotection Stability vs SIMA Analog

HEX-labeled oligonucleotides exhibit instability under standard basic deprotection conditions—deprotection with ammonium hydroxide at 55°C overnight produces considerable degradation of the HEX chromophore, while AMA (ammonium hydroxide/methylamine) at 65°C for 10 minutes leads to approximately 10% decomposition [1]. The degradation mechanism involves chlorine loss from the xanthene ring system, generating fluorescent byproducts that emit at lower wavelengths overlapping with TET channel [1]. In contrast, SIMA (HEX)—a dichloro-diphenyl-fluorescein analog—shows no detectable degradation under identical deprotection conditions [1].

Oligonucleotide deprotection HEX stability SIMA (HEX)

6-HEX Azide Application Scenarios


Oligonucleotide Labeling for Multiplex qPCR

6-HEX azide is ideally suited for copper-free SPAAC conjugation to DBCO- or BCN-modified oligonucleotides for multiplex qPCR probe construction [1]. The near-quantitative conjugation efficiency eliminates post-reaction HPLC purification, accelerating probe development workflows. The 549 nm emission maximum enables reliable two- or three-color multiplexing with FAM (518 nm) and TAMRA/ROX (580+ nm) channels on standard real-time PCR instrumentation. However, users must note that HEX-labeled oligos should not be subjected to harsh alkaline deprotection after conjugation, as HEX exhibits measurable degradation under ammonium hydroxide/methylamine at elevated temperature [2]; pre-deprotected, amine-free oligos are strongly recommended for click-labeling with 6-HEX azide.

DNA Fragment Analysis for Genetic Profiling

6-HEX azide-labeled DNA fragments are compatible with multi-color capillary electrophoresis sequencing and fragment analysis instruments (e.g., ABI PRISM 310/3130/3730 series) [1]. HEX occupies the green-yellow detection channel (filter set B or equivalent) alongside JOE and VIC dyes. The single-isomer purity of 6-HEX azide ensures consistent electrophoretic mobility and eliminates the doublet peaks observed with mixed-isomer xanthene conjugates, which arise from differential retention of 5- and 6-isomers on reverse-phase HPLC [2]. This isomeric purity is critical for accurate fragment sizing and allele calling in forensic and diagnostic applications.

FISH Probe Preparation

6-HEX azide enables copper-catalyzed (CuAAC) or copper-free (SPAAC) click conjugation of HEX fluorophore to alkyne-functionalized oligonucleotide FISH probes [1]. The 4.5-hour light exposure half-life of HEX-labeled probes provides 2× greater photostability than TET-labeled probes and 4× greater than FAM-labeled probes during extended fluorescence microscopy imaging sessions [2]. This photostability advantage reduces signal decay during multi-field z-stack acquisition and enables reliable quantification of hybridization signals in cellular contexts.

Reproducible HTS and Microarrays

For HTS campaigns and diagnostic microarray production where lot-to-lot consistency is regulatory-mandated, 6-HEX azide (single isomer) provides superior reproducibility over mixed-isomer HEX preparations [1]. The regioisomerically pure 6-isomer yields a single HPLC peak with consistent retention time, whereas mixed 5/6-isomer preparations produce variable peak splitting that complicates quality control release testing [1]. Procurement of single-isomer 6-HEX azide eliminates this analytical variability and supports validated assay protocols requiring stringent inter-lot comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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